

Flonoltinib: A Comparative Safety Analysis Against Other JAK Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flonoltinib*

Cat. No.: *B10819339*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of **Flonoltinib**, a next-generation JAK2/FLT3 inhibitor, with other commercially available Janus kinase (JAK) inhibitors. The information is supported by experimental data from clinical trials to aid in the evaluation of its therapeutic potential.

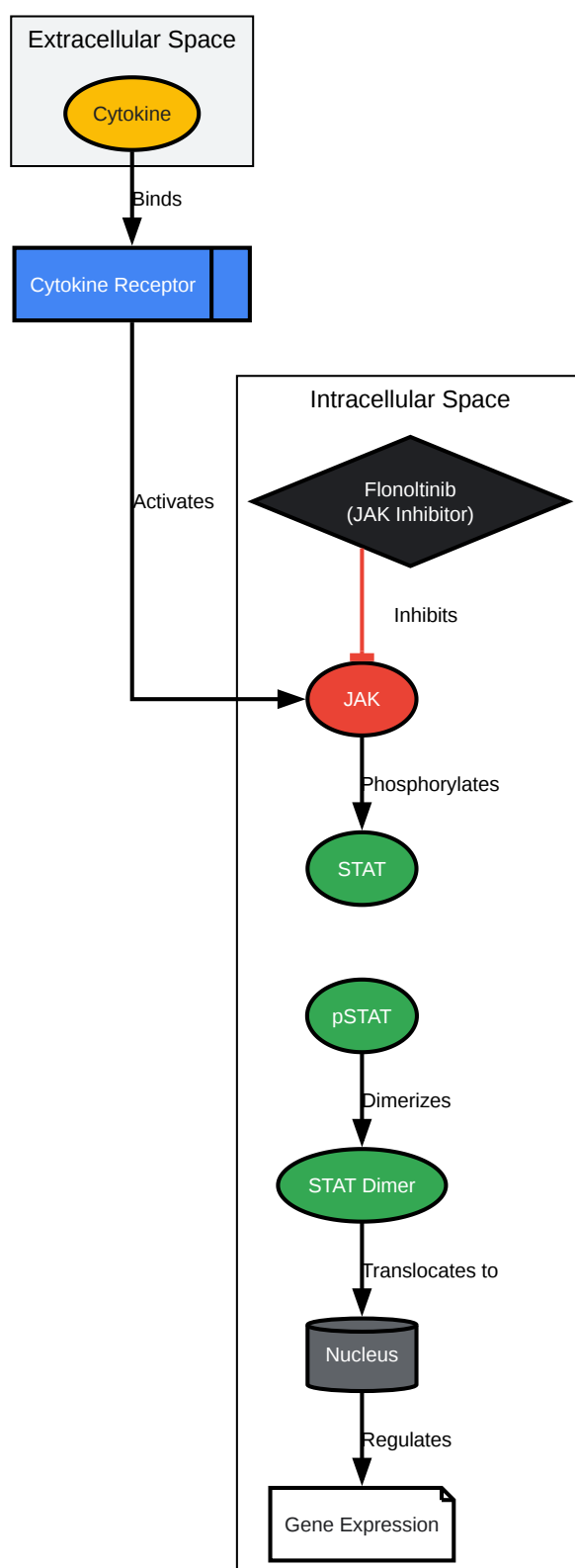
Introduction to Flonoltinib

Flonoltinib maleate is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Unlike many other JAK inhibitors that target the JAK2 JH1 kinase domain, **Flonoltinib** exhibits high selectivity by simultaneously binding to the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2.[4] This unique mechanism is designed to improve selectivity for JAK2 over other JAK family members like JAK1 and JAK3, potentially reducing off-target adverse effects.[4][5] Preclinical studies have suggested that this high selectivity may lead to reduced toxicities.[6] **Flonoltinib** is currently being investigated for the treatment of myelofibrosis.[4][7]

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in various cellular processes, including immunity, cell growth, and differentiation. Cytokines and growth factors bind to cell surface receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptors, creating

docking sites for STAT proteins. Once docked, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders. JAK inhibitors, including **Flonoltinib**, exert their therapeutic effects by modulating this pathway.



[Click to download full resolution via product page](#)

Caption: The JAK-STAT signaling pathway and the inhibitory action of **Flonoltinib**.

Comparative Safety Profile of JAK Inhibitors

The following table summarizes the key treatment-emergent adverse events (TEAEs) of Grade 3 or higher for **Flonoltinib** and compares them with the known safety profiles of other prominent JAK inhibitors: Ruxolitinib, Tofacitinib, Baricitinib, and Upadacitinib.

Adverse Event Category	Flonoltinib[4][5]	Ruxolitinib[8][9][10]	Tofacitinib[11][12][13]	Baricitinib[14][15][16][17]	Upadacitinib[18][19][20]
Hematological					
Anemia	50.0%	Grade 3/4: 43%	Anemia reported	Anemia reported	Anemia reported
Thrombocytopenia	29.0%	Grade 3/4: 39%	Thrombocytopenia reported	Thrombocytopenia reported	Thrombocytopenia reported
Neutropenia	16.1%	Neutropenia reported	Leukopenia reported	Neutropenia reported	Neutropenia reported
Leukopenia	19.4%	-	Leukopenia reported	-	-
Decreased Lymphocytes	16.1%	-	Lymphoproliferative disorders reported	Lymphopenia reported	-
Non-Hematological					
Pneumonia	9.7%	Pneumonia reported	Pneumonia reported	Pneumonia reported	Pneumonia reported
Hypertension	3.2%	-	Hypertension reported	-	-
Abdominal Pain	3.2%	Abdominal pain reported	-	-	-
Abnormal Liver Function	3.2%	-	Hepatotoxicity reported	Liver damage reported	Hepatic disorder reported

Class-wide JAK Inhibitor Risks					
Serious Infections	Pneumonia (9.7%)	Serious infections (e.g., TB, herpes zoster)[10]	Serious infections (e.g., TB, CMV, EBV) [11]	Serious infections (e.g., TB, herpes zoster)[15] [16]	Serious infections (e.g., TB, herpes zoster)[18] [19]
Thrombosis (VTE/MACE)	Not prominently reported in initial findings	Blood clots, heart attack, stroke[21][22]	Pulmonary embolism, DVT, MACE[11] [13]	Thromboembolism, MACE[14] [16]	Thrombosis, MACE[18] [19]
Malignancies	Not prominently reported in initial findings	Non-melanoma skin cancers, lymphoma[9] [22]	Lung cancer, breast cancer, lymphoma[23]]	Lymphoma and other malignancies[15][16]	Lymphoma, non-melanoma skin cancers[18]

Experimental Protocols

The safety and efficacy data for **Flonoltinib** were primarily derived from a first-in-human Phase I/IIa multicenter study (NCT05153343).[4][5][7]

Study Design:

- Phase I (Dose Escalation): Patients received escalating doses of **Flonoltinib** (25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg) to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[4]
- Phase IIa (Dose Expansion): Patients were treated at the recommended Phase 2 dose to further evaluate safety, tolerability, and clinical activity.[5][7]

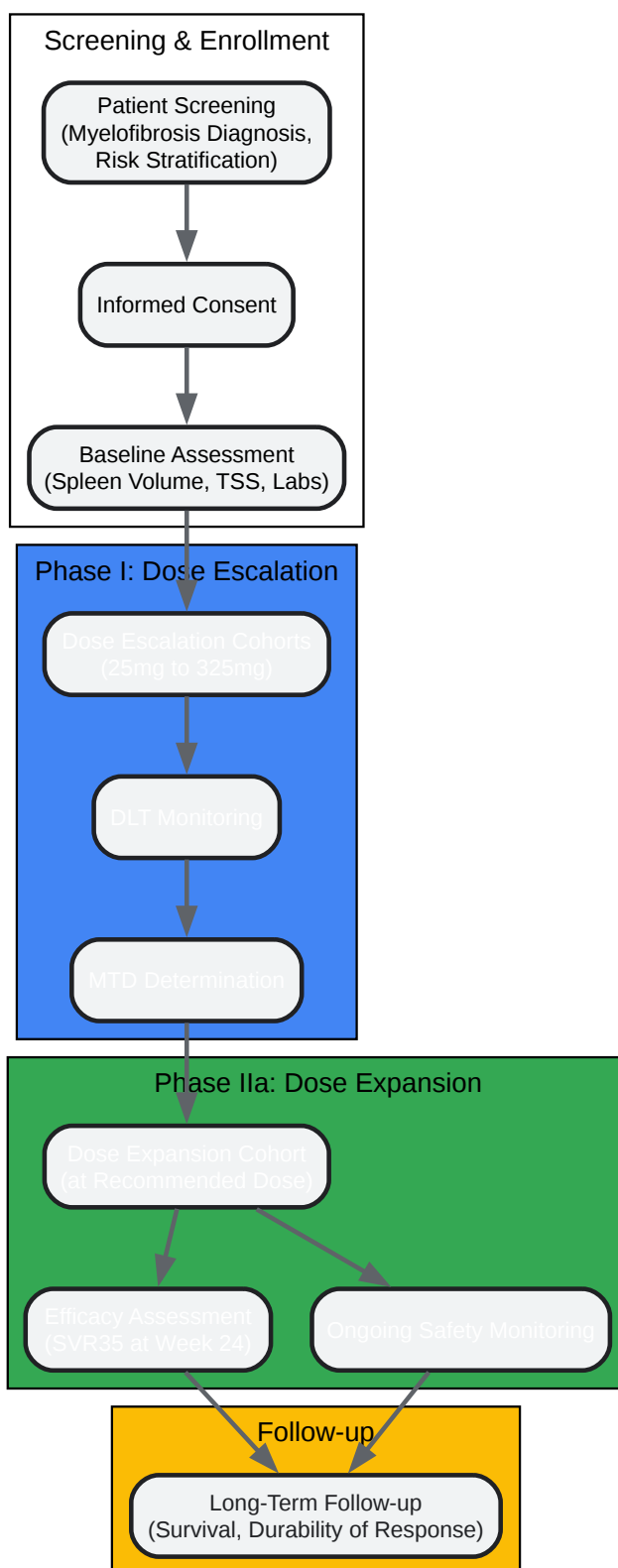
Patient Population:

- Adults (≥ 18 years) with primary or secondary myelofibrosis (post-polycythemia vera or post-essential thrombocythemia).[4]
- Intermediate-2 or high-risk disease.[5]
- Palpable splenomegaly.[4]
- Patients with or without prior exposure to other JAK inhibitors were included.[4]

Primary Endpoints:

- Phase I: Safety, tolerability, DLTs, MTD, and pharmacokinetics.[5]
- Phase IIa: Spleen volume reduction of $\geq 35\%$ (SVR35) at week 24.[5]

Safety Monitoring: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Regular monitoring included physical examinations, vital signs, electrocardiograms, and laboratory assessments (hematology, clinical chemistry, and urinalysis).



[Click to download full resolution via product page](#)

Caption: Workflow of the **Flonoltinib** Phase I/IIa clinical trial (NCT05153343).

Discussion

The preliminary safety data from the Phase I/IIa study of **Flonoltinib** in patients with myelofibrosis indicate that the most common Grade 3 or higher treatment-related adverse events were hematological, specifically anemia (50.0%) and thrombocytopenia (29.0%).^{[4][5]} This is a known class effect of JAK2 inhibitors due to their role in hematopoiesis.^[10]

When compared to other JAK inhibitors, the rates of anemia and thrombocytopenia with **Flonoltinib** appear to be in a similar range to those reported for Ruxolitinib in its pivotal trials.^[8] However, a key observation from the **Flonoltinib** study was that platelet levels remained stable during treatment.^[5] This could be a differentiating factor, as thrombocytopenia can be a dose-limiting toxicity for other JAK inhibitors.

Regarding non-hematological toxicities, **Flonoltinib** was associated with low rates of Grade 3 or higher events such as pneumonia (9.7%), hypertension (3.2%), and abnormal liver function (3.2%).^[4] It is important to note that serious infections, thrombosis, and malignancies are significant risks associated with the JAK inhibitor class.^{[11][15][16][18]} While these were not reported as major issues in the initial, relatively small **Flonoltinib** trial, larger and longer-term studies are necessary to fully characterize its risk profile in these areas.

Conclusion

Flonoltinib, a highly selective JAK2 inhibitor, has demonstrated a manageable safety profile in its initial clinical evaluation for myelofibrosis. The primary adverse events are hematological and are consistent with its mechanism of action. The potential for stable platelet counts during therapy could represent a safety advantage. As with all JAK inhibitors, the risk of serious infections, thromboembolic events, and malignancies will require careful monitoring and further investigation in larger, randomized controlled trials. The data presented here provide a foundational understanding for researchers and drug development professionals evaluating the therapeutic landscape of JAK inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Safety of Flunotinib Maleate Tablets for the Treatment of Patients With Myeloproliferative | Clinical Research Trial Listing [centerwatch.com]
- 4. Paper: First-in-Human Phase I/IIa Safety and Efficacy of Flonoltinib Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 5. onclive.com [onclive.com]
- 6. pvreporter.com [pvreporter.com]
- 7. researchgate.net [researchgate.net]
- 8. Serious Adverse Events During Ruxolitinib Treatment Discontinuation in Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jakafi.com [jakafi.com]
- 10. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safety And Side Effects | XELJANZ® (tofacitinib) | Safety Info [xeljanz.com]
- 13. drugs.com [drugs.com]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Baricitinib | | Side effects, uses, time to work [arthritis-uk.org]
- 18. droracle.ai [droracle.ai]
- 19. Upadacitinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. drugs.com [drugs.com]
- 23. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient

Reviews [frontiersin.org]

- To cite this document: BenchChem. [Flonoltinib: A Comparative Safety Analysis Against Other JAK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10819339#safety-profile-of-flonoltinib-compared-to-other-jak-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com